molecular formula C9H6F4O2 B13076836 3-(3,4-Difluorophenyl)-2,2-difluoropropanoic acid

3-(3,4-Difluorophenyl)-2,2-difluoropropanoic acid

Cat. No.: B13076836
M. Wt: 222.14 g/mol
InChI Key: WXGAREWBJIQWEQ-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of a suitable precursor, such as 3,4-difluorophenylacetic acid, using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)-2,2-difluoropropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluorophenyl)-2,2-difluoropropanoic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C9H6F4O2/c10-6-2-1-5(3-7(6)11)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

WXGAREWBJIQWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)(F)F)F)F

Origin of Product

United States

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